molecular formula C8H13IN4O B11806071 2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide CAS No. 1354704-39-4

2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Katalognummer: B11806071
CAS-Nummer: 1354704-39-4
Molekulargewicht: 308.12 g/mol
InChI-Schlüssel: WYXLNUINUHFEAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a chemical compound with a unique structure that includes an amino group, an iodine atom, and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 3-amino-4-iodo-5-methyl-1H-pyrazole with N,N-dimethylacetamide under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-4-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
  • 3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid

Uniqueness

2-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is unique due to its specific structure, which includes an amino group, an iodine atom, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Eigenschaften

CAS-Nummer

1354704-39-4

Molekularformel

C8H13IN4O

Molekulargewicht

308.12 g/mol

IUPAC-Name

2-(3-amino-4-iodo-5-methylpyrazol-1-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C8H13IN4O/c1-5-7(9)8(10)11-13(5)4-6(14)12(2)3/h4H2,1-3H3,(H2,10,11)

InChI-Schlüssel

WYXLNUINUHFEAD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1CC(=O)N(C)C)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.